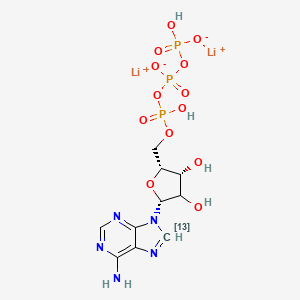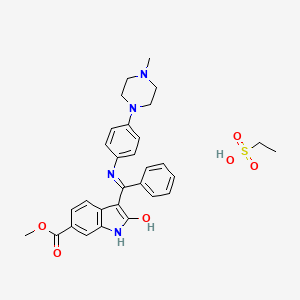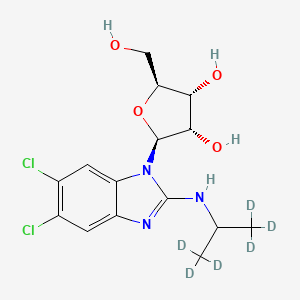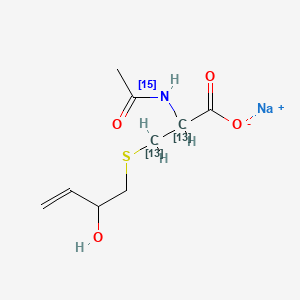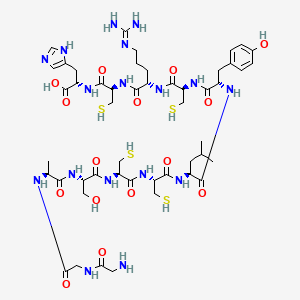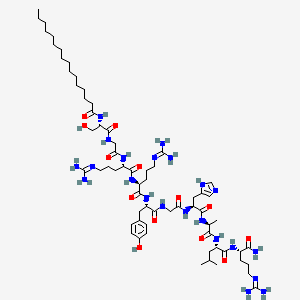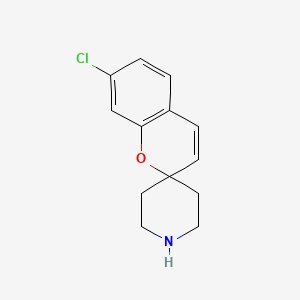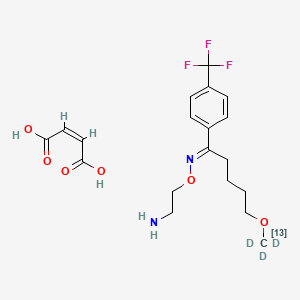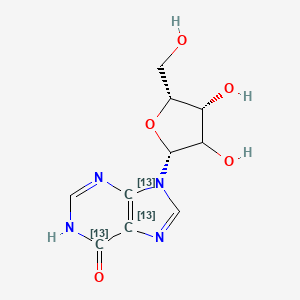![molecular formula C30H40FN7O4S B12384668 3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLPG2737 is a potent type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been developed for the treatment of cystic fibrosis, a life-limiting autosomal recessive disorder caused by mutations in the CFTR protein. This compound is designed to improve the trafficking and function of the CFTR protein, thereby alleviating the symptoms of cystic fibrosis .
Méthodes De Préparation
The synthesis of GLPG2737 involves the identification and optimization of a new pyrazolol3,4-bl pyridine-6-carboxylic acid series. The synthetic route includes the replacement of the carboxylic acid group with acylsulfonamides and acylsulfonylureas to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic properties . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
GLPG2737 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GLPG2737 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of CFTR correctors.
Biology: It is used to investigate the cellular mechanisms of CFTR trafficking and function.
Industry: It is used in the development of new CFTR modulators and combination therapies.
Mécanisme D'action
GLPG2737 exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to the CFTR protein and stabilizes its structure, allowing it to reach the cell surface and function properly. The molecular targets and pathways involved include the CFTR protein itself and various chaperone proteins that assist in its folding and trafficking .
Comparaison Avec Des Composés Similaires
GLPG2737 is unique among CFTR correctors due to its high potency and efficacy. Similar compounds include:
VX809: Another CFTR corrector with a different mechanism of action.
VX661: A CFTR corrector that works synergistically with other modulators.
GLPG2222: A type 1 corrector that also targets the CFTR protein
GLPG2737 stands out due to its ability to significantly enhance the activity of the CFTR protein when used in combination with other modulators .
Propriétés
Formule moléculaire |
C30H40FN7O4S |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39) |
Clé InChI |
JPIAJLPRTOWAEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



